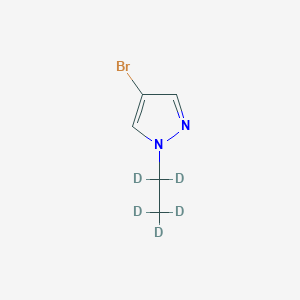

4-Bromo-1-(ethyl-d5)-pyrazole

Description

Contextual Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. royal-chem.comresearchgate.net This structural motif is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a wide variety of biologically active compounds. frontiersin.orgnih.gov The pyrazole ring system is a versatile scaffold found in numerous pharmaceuticals, agrochemicals, and materials. royal-chem.comglobalresearchonline.net Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for the creation of large and diverse chemical libraries. frontiersin.org Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. globalresearchonline.netnih.govnih.gov

The reactivity of the pyrazole ring, characterized by both nucleophilic and electrophilic positions, makes it a valuable building block in organic synthesis for the construction of more complex molecular architectures. smolecule.comnih.gov The specific arrangement of nitrogen atoms within the ring imparts unique electronic and steric properties that can be fine-tuned through the introduction of various substituents. royal-chem.comnih.gov

Fundamental Principles and Research Utility of Site-Specific Deuterium (B1214612) Labeling

Site-specific deuterium labeling involves the precise replacement of one or more hydrogen atoms in a molecule with deuterium atoms. symeres.comarkat-usa.org This seemingly subtle change can have profound effects on the molecule's properties and is a powerful technique used in a variety of scientific disciplines. symeres.comisowater.com

One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE). symeres.combeilstein-journals.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slowing of chemical reactions where the breaking of this bond is the rate-determining step. beilstein-journals.org This phenomenon is exploited in mechanistic studies to elucidate reaction pathways and in drug design to improve the metabolic stability of pharmaceuticals. symeres.comacs.orgacs.org By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be reduced, potentially leading to improved pharmacokinetic profiles. symeres.comacs.org

Deuterium-labeled compounds also serve as indispensable tools in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comarkat-usa.org They are frequently used as internal standards in quantitative analyses due to their nearly identical chemical behavior to their non-deuterated counterparts but distinct mass. acs.org Furthermore, deuterium labeling can simplify complex NMR spectra and aid in structural elucidation. isowater.comnih.gov

Overview of 4-Bromo-1-(ethyl-d5)-pyrazole as a Prototypical System for Mechanistic and Synthetic Investigations

This compound serves as an excellent model compound for exploring the principles of deuterated pyrazole chemistry. This molecule combines the core pyrazole structure with two key features: a bromine atom at the 4-position and a deuterated ethyl group at the 1-position.

The bromine atom provides a reactive handle for a variety of chemical transformations, such as cross-coupling reactions, allowing for the synthesis of more complex pyrazole derivatives. smolecule.comchemicalbook.com The deuterated ethyl group, specifically the pentadeuterated ethyl group (ethyl-d5), introduces the potential for studying the kinetic isotope effect in reactions involving the ethyl substituent.

The synthesis and study of this compound and related deuterated pyrazoles are crucial for advancing our understanding of reaction mechanisms and for the development of new synthetic methodologies. acs.org The insights gained from investigating such systems can be applied to the design of novel pharmaceuticals and other functional materials with enhanced properties. acs.org

Interactive Data Table: Properties of 4-Bromopyrazole

| Property | Value | Reference |

| Melting Point | 93-96 °C | chemicalbook.com |

| Boiling Point | 250-260 °C | chemicalbook.com |

| Water Solubility | Slightly soluble | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7BrN2 |

|---|---|

Molecular Weight |

180.06 g/mol |

IUPAC Name |

4-bromo-1-(1,1,2,2,2-pentadeuterioethyl)pyrazole |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3/i1D3,2D2 |

InChI Key |

IPMSARLBJARXSC-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C=N1)Br |

Canonical SMILES |

CCN1C=C(C=N1)Br |

Origin of Product |

United States |

Advanced Spectroscopic Applications for Mechanistic Elucidation and Isotopic Tracing

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Reaction Monitoring and Pathway Elucidation

²H NMR spectroscopy is a highly effective technique for directly detecting and quantifying deuterium incorporation in molecules like 4-bromo-1-(ethyl-d5)-pyrazole. While ¹H NMR can confirm isotopic labeling by the suppression of signals at deuterated positions, ²H NMR provides direct observation of the deuterium nuclei, offering a wealth of information for mechanistic studies.

Tracing Isotopic Exchange and Migration Pathways

The deuterium label on the ethyl group of this compound is instrumental in tracking isotopic exchange and migration. In reactions where the ethyl group might be involved in dynamic processes, ²H NMR can monitor the movement or exchange of deuterium atoms. For instance, in studies of reaction kinetics, the rate of H/D exchange can be followed, providing insights into the lability of the deuterons on the ethyl group under various conditions. nih.gov The difficulty of proton exchange with deuterium in pyrazoles generally increases from the N-H position to the C-4 and then to the C-3,5 positions, a principle that can be extended to substituents like the ethyl group. researchgate.net By monitoring changes in the ²H NMR spectrum over time, it is possible to trace the pathways of deuterium migration, which can be crucial for understanding rearrangement reactions or dynamic equilibria.

Elucidation of Transient Reaction Intermediates and Transition State Information

A significant challenge in mechanistic chemistry is the detection of short-lived reaction intermediates. fu-berlin.de Advanced NMR techniques, such as Chemical Exchange Saturation Transfer (CEST), can be employed to detect and characterize transient species that are present in low concentrations and not observable in conventional NMR experiments. acs.orgnih.gov For reactions involving this compound, the deuterated ethyl group can serve as a probe. Changes in the ²H NMR chemical shifts or the appearance of new, transient signals can indicate the formation of intermediates where the electronic environment of the ethyl group is altered. mpg.de While direct observation of transition states is not feasible with NMR, the study of related stable complexes or intermediates that mimic parts of the transition state structure can provide valuable information. fu-berlin.de

Quantitative Analysis of Deuterium Incorporation Levels and Regioselectivity

A key application of ²H NMR is the quantitative determination of deuterium incorporation. For this compound, this technique can precisely measure the isotopic purity of the ethyl-d5 group. nih.govsigmaaldrich.com By comparing the integrated intensity of the deuterium signal to that of a known internal standard, the exact level of deuteration can be calculated. This is particularly important for verifying the success of the synthesis and for studies where the kinetic isotope effect is being measured, as the magnitude of this effect depends on the level of deuterium incorporation. nih.gov Furthermore, ²H NMR can confirm the regioselectivity of the deuteration, ensuring that the deuterium atoms are located exclusively on the ethyl group as intended.

High-Resolution Mass Spectrometry for Detailed Deuterated Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds, providing precise mass measurements and detailed fragmentation analysis. mdpi.com For this compound, HRMS confirms the molecular formula and provides insights into its structure and isotopic distribution. researchgate.net

Identification of Isotopic Fragmentation Patterns and Rearrangements

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes) and the deuterated ethyl group. smolecule.com The fragmentation patterns observed upon ionization can reveal the stability of different parts of the molecule. Common fragmentation pathways for pyrazoles can include cleavage of the N-substituent and fragmentation of the pyrazole (B372694) ring itself. nih.govrsc.org

In the case of this compound, the loss of the deuterated ethyl group would result in a fragment ion corresponding to the bromopyrazole core. The mass of this fragment would confirm that the deuterium is located on the ethyl group. Comparing the fragmentation patterns of the deuterated and non-deuterated analogues can help elucidate complex fragmentation mechanisms and identify any hydrogen/deuterium rearrangements that may occur during the process. nih.gov

Below is a hypothetical data table illustrating the expected major fragments for this compound in an HRMS analysis.

| Fragment Ion | Proposed Structure | Calculated m/z (for ⁷⁹Br) |

| [M]⁺ | C₆H₂D₅BrN₂ | 208.0317 |

| [M-CD₂H]⁺ | C₅D₃BrN₂ | 178.9942 |

| [M-C₂D₅]⁺ | C₄H₂BrN₂ | 160.9405 |

| [C₄H₂N₂]⁺ | Pyrazole ring fragment | 66.0218 |

Precision Mass Defect Analysis for Isotopic Purity and Distribution

Mass defect analysis is a powerful technique for visualizing and interpreting complex mass spectrometry data, particularly for isotopically labeled compounds. acs.orgacs.org The mass defect is the difference between a compound's exact mass and its nominal mass. Since deuterium has a different mass defect than protium (B1232500), the incorporation of deuterium into 4-bromo-1-ethyl-pyrazole will result in a distinct mass defect for the molecule.

By plotting the Kendrick Mass Defect (KMD) against the nominal mass, compounds with the same core structure but different levels of deuteration can be easily distinguished. koreascience.kr This allows for a highly accurate assessment of the isotopic purity and distribution within a sample. For this compound, this analysis would confirm that the sample consists predominantly of the d5 isotopologue and would allow for the identification and quantification of any partially deuterated or non-deuterated species. This level of detail is crucial for ensuring the quality of the labeled compound and for the accurate interpretation of results from its use in mechanistic or tracer studies. researchgate.net

Isotopic Abundance Measurements for Mechanistic Studies

The presence of the stable, non-radioactive ethyl-d5 group in this compound serves as a robust isotopic label for tracing the fate of the ethyl moiety throughout a chemical reaction. Mechanistic studies leverage this labeling to distinguish between proposed reaction pathways and to identify the roles of specific parts of a molecule in transformations. acs.org The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be precisely measured to determine whether a C-H bond on the ethyl group is broken in the rate-determining step of a reaction. ajchem-a.com

The analysis of isotopic abundance in reaction products, intermediates, and even byproducts is typically accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The five-dalton mass difference between the ethyl-d5 group and a standard ethyl group allows for clear differentiation and quantification of labeled versus unlabeled fragments, providing direct insight into the molecule's metabolic or degradation pathways. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to monitor the disappearance of proton signals, ²H (Deuterium) NMR can directly detect the presence and chemical environment of the deuterium nuclei. olemiss.eduacs.org This allows for the precise determination of the location and extent of deuterium incorporation in reaction products. acs.org

For example, in studies involving the degradation or metabolism of pyrazole-based compounds, tracking the ethyl-d5 fragment can confirm whether the N-ethyl group remains attached to the pyrazole core or is cleaved during the process. globalresearchonline.net This information is critical for building accurate mechanistic models of chemical and biological systems. tdx.cat

Table 1: Research Findings in Mechanistic Studies Using Deuterium Labeling

| Research Area | Technique Used | Findings and Implications |

| Reaction Pathway Elucidation | MS, NMR | Deuterium labeling is widely used to trace molecular pathways, interactions, and mechanisms. ajchem-a.com The distinct mass of deuterium allows for tracking fragments and understanding molecular rearrangements. |

| Kinetic Isotope Effect (KIE) Studies | Reaction Kinetics, Spectroscopy | Deuteration alters reaction rates through kinetic isotope effects, providing insight into which bonds are broken during the rate-limiting step of a reaction. ajchem-a.com |

| Selective Deuteration of Pyrazoles | ¹H NMR, D₂O Exchange | A simple and efficient procedure for the selective deuteration of the C-4 position of certain pyrazole substrates can be achieved using D₂O, with the process monitored by NMR. acs.org |

| Protein Structure and Dynamics | MS, H/D Exchange | The rate of H/D exchange in amide linkages, which can be monitored by mass spectrometry, provides information on protein folding and noncovalent interactions. acs.org |

Application of Vibrational Spectroscopy (IR, Raman) for Deuterium-Specific Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying specific chemical bonds within a molecule. edinst.com The substitution of hydrogen with deuterium in the ethyl group of this compound induces a significant and predictable shift in the vibrational frequencies of the associated bonds. libretexts.org This phenomenon arises because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms; since deuterium is approximately twice as heavy as protium, the reduced mass of a C-D bond is greater than that of a C-H bond. libretexts.orgsu.se

This isotopic shift provides a clear spectral window for observing C-D vibrations, free from the often-congested C-H stretching region. optica.org

C-H Stretching Vibrations: Typically appear in the high-wavenumber region of the spectrum, from approximately 2800 to 3100 cm⁻¹. optica.org

C-D Stretching Vibrations: Are shifted to a lower frequency, generally appearing in the 2100 to 2300 cm⁻¹ range. optica.org This downshift factor is approximately 1.3 to 1.4.

This clear separation allows for the unambiguous assignment of vibrational modes involving the deuterated ethyl group. nih.gov By analyzing the intensities and precise positions of the C-D peaks in IR and Raman spectra, researchers can probe the local chemical environment, intermolecular interactions (such as hydrogen/deuterium bonding), and conformational changes affecting the ethyl group. nih.gov The combination of experimental spectra with computational methods, such as Density Functional Theory (DFT), allows for a firm assignment of most observed bands and a deeper understanding of the molecule's vibrational properties. nih.govacrhem.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for C-H and C-D Bonds

| Bond Vibration | Typical Wavenumber Range (cm⁻¹) | Key Spectroscopic Features | Source(s) |

| C-H Stretch | 2800 - 3100 | High-frequency region, often complex and overlapping. | optica.org |

| C-D Stretch | 2100 - 2300 | Lower-frequency "silent" region, well-separated from C-H modes, allowing for clear identification. | optica.org |

| C-H Bending | ~1350 - 1480 | Mid-frequency region, sensitive to molecular structure. | N/A |

| C-D Bending | ~950 - 1100 | Shifted to lower frequency compared to C-H bends, provides conformational information. | libretexts.org |

Kinetic Isotope Effects Kie and Mechanistic Probing of 4 Bromo 1 Ethyl D5 Pyrazole Reactions

Primary Kinetic Isotope Effects in C-H/D Bond Cleavage Processes

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For 4-Bromo-1-(ethyl-d5)-pyrazole, a primary KIE would be expected in reactions where a C-D bond on the ethyl group is cleaved. The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). A significant primary deuterium (B1214612) KIE (kH/kD > 2) typically indicates that the C-H/D bond is being cleaved in the slowest step of the reaction. princeton.edunih.gov

The measurement of a primary KIE is a direct method for identifying whether C-H/D bond cleavage is the rate-determining step (RDS) of a reaction. epfl.ch If a reaction involving this compound, such as an oxidation or a deprotonation at the ethyl group, exhibits a large kH/kD value, it provides strong evidence that the cleavage of the C-D bond is the kinetically most significant event. baranlab.orgresearchgate.net Conversely, a kH/kD value close to unity suggests that C-D bond cleavage occurs in a fast step either before or after the RDS, or not at all. baranlab.org

For instance, in a hypothetical oxidation reaction at the α-carbon of the ethyl group, observing a significant KIE would support a mechanism where hydrogen atom abstraction is the rate-limiting event.

Table 1: Illustrative Primary KIE Values and Mechanistic Implications for a Hypothetical Reaction of 4-Bromo-1-ethyl-pyrazole

| Reaction Type | Hypothetical kH/kD | Interpretation |

|---|---|---|

| α-carbon oxidation | 6.5 | C-H/D bond cleavage is the rate-determining step. |

| N-dealkylation | 1.1 | C-H/D bond cleavage is not involved in the rate-determining step. |

This table is for illustrative purposes only and presents hypothetical data to explain the concept.

Primary KIEs are particularly sensitive to the geometry of the transition state in proton/deuteron transfer reactions. princeton.edu According to the Westheimer model, the maximum KIE is expected for a symmetric transition state where the proton/deuteron is exactly halfway between the donor and acceptor atoms. princeton.edu In reactions of this compound involving base-mediated deprotonation of the ethyl group, the magnitude of the KIE can provide information about the transition state structure. A large KIE suggests a linear, symmetric transfer, while smaller values may indicate a non-linear or asymmetric transition state where the proton is more closely associated with either the reactant or the product. princeton.edu Extremely large KIEs (>10) can also be an indication of quantum mechanical tunneling, where the lighter proton tunnels through the activation barrier more readily than the heavier deuteron. nih.gov

Secondary Kinetic Isotope Effects on Reaction Rates and Stereochemical Outcomes

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are typically much smaller than primary KIEs (usually in the range of 0.7 to 1.5) but are highly informative about changes in the steric or electronic environment of the isotope-labeled atom during the reaction. wikipedia.org For this compound, SKIEs could be measured for reactions occurring at the pyrazole (B372694) ring or the bromine atom, where the C-D bonds of the ethyl group remain intact.

Alpha-secondary KIEs, where the isotope is on the carbon atom undergoing a reaction (but the bond to the isotope is not broken), are sensitive to changes in hybridization. A change from sp3 hybridization in the reactant to sp2 in the transition state typically results in a normal SKIE (kH/kD > 1, often around 1.1-1.25). wikipedia.org This is because the C-H(D) out-of-plane bending vibrations are less restricted in the sp2-hybridized transition state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds compared to the ground state.

Conversely, a change from sp2 to sp3 hybridization results in an inverse SKIE (kH/kD < 1, often around 0.8-0.9) due to increased steric crowding in the transition state. wikipedia.org For a hypothetical SN1 reaction involving a different part of a molecule containing an ethyl-d5 group, the formation of a carbocation (sp2) from an sp3 carbon would be expected to show a normal α-secondary KIE.

Table 2: Expected Secondary KIE Values for Hybridization Changes

| Hybridization Change (at Cα) | Type of SKIE | Expected kH/kD Range |

|---|---|---|

| sp3 → sp2 | Normal | 1.10 - 1.25 |

This table presents generally accepted theoretical ranges for α-secondary KIEs.

Experimental Methodologies for KIE Determination

Several experimental techniques are employed to accurately measure kinetic isotope effects. The choice of method depends on the nature of the reaction and the required precision.

Parallel Reactions: In this method, the reaction rates of the undeuterated compound (4-Bromo-1-ethyl-pyrazole) and the deuterated analogue (this compound) are measured independently under identical conditions. wikipedia.org The KIE is the simple ratio of the two observed rate constants (kH/kD). This method requires high precision in controlling reaction conditions (temperature, concentration) to obtain reliable results. wikipedia.org

Competition Experiments: A more precise method involves reacting a mixture of the deuterated and undeuterated substrates and measuring the ratio of the resulting products or the change in the ratio of the starting materials over time. nih.govnih.gov This approach minimizes errors from slight variations in reaction conditions because both isotopologues are competing in the same flask. nih.gov The isotopic composition of reactants and products can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). libretexts.orgnih.gov

Natural Abundance Methods: For certain isotopes like 13C, it is possible to determine KIEs without isotopic enrichment by using highly sensitive quantitative NMR techniques on a single sample. nih.gov This method measures the slight changes in the isotopic ratio at natural abundance as the reaction progresses.

Table 3: Comparison of Experimental Methods for KIE Determination

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Parallel Reactions | Separate kinetic runs for H and D compounds. | Conceptually simple. | Sensitive to variations in experimental conditions. |

| Competition Experiments | A mixture of H and D compounds is reacted. | High precision, internal control. nih.gov | Requires accurate methods for analyzing isotopic ratios. |

Intermolecular Competition Experiments

Intermolecular competition experiments are a common method for determining the kinetic isotope effect. In a typical experiment, an equimolar mixture of the non-deuterated compound (4-Bromo-1-ethyl-pyrazole) and its deuterated analogue (this compound) would be subjected to a reaction with a limited amount of a reagent. The relative amounts of the products formed from each isotopologue would then be measured to calculate the KIE.

Hypothetical Data for Intermolecular Competition Experiment:

| Reactant | Product Ratio (H/D) | Calculated KIE (kH/kD) |

| 4-Bromo-1-ethyl-pyrazole / this compound | Data Not Available | Data Not Available |

This table represents a hypothetical structure for presenting data from an intermolecular competition experiment. No actual data for this compound has been found.

The magnitude of the KIE value would indicate the extent to which the C-H bonds of the ethyl group are involved in the rate-determining step of the reaction. A significant primary KIE (typically > 2) would suggest that a C-H bond is broken in this step.

Intramolecular Isotope Effects

Intramolecular isotope effect studies offer a more sensitive probe of reaction mechanisms. In such an experiment, a molecule containing both protium (B1232500) and deuterium at equivalent positions is used. For a pyrazole derivative, this would require a specifically synthesized molecule with partial deuteration on the ethyl group. The relative reactivity of the C-H and C-D bonds within the same molecule is then determined.

Hypothetical Data for Intramolecular Isotope Effect Study:

| Reaction Type | Position of Deuteration | Product Ratio (H/D) | Calculated Intramolecular KIE |

| Data Not Available | ethyl-d_x | Data Not Available | Data Not Available |

This table illustrates the type of data that would be generated from an intramolecular isotope effect study. No such studies have been reported for this compound.

Elucidation of Transition State Geometries and Electronic Structures through KIE Analysis

The analysis of kinetic isotope effects can provide detailed information about the geometry and electronic structure of the transition state of a reaction. For instance, the magnitude of the KIE can help distinguish between linear and bent transition states for hydrogen transfer reactions. Furthermore, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization and steric environment at the transition state.

Without experimental data for this compound, any discussion on the elucidation of its transition state geometries remains purely speculative. Future research in this area would be necessary to provide the data required for such an analysis.

Computational and Theoretical Investigations of 4 Bromo 1 Ethyl D5 Pyrazole and Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.nettandfonline.com It provides a balance between accuracy and computational cost, making it suitable for studying pyrazole (B372694) derivatives and their analogues. nih.gov DFT calculations can elucidate various molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. nih.govresearchgate.net

DFT calculations are instrumental in predicting the most probable sites for chemical reactions, including deuteration. By mapping the molecular electrostatic potential (MEP), one can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net For pyrazole systems, electrophilic substitution reactions are well-known to preferentially occur at the C4 position of the ring, which is typically the most electron-rich carbon atom. pharmaguideline.com

Analysis of the frontier molecular orbitals provides further insight. The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-accepting regions (electrophilic sites). In pyrazoles, the HOMO density is often highest at the C4 position, confirming its susceptibility to electrophiles like D+. acs.org This theoretical prediction is crucial for understanding the regioselectivity of deuteration processes, where a deuterium (B1214612) atom is introduced onto the pyrazole ring.

| Parameter | C3 | C4 | C5 | N1 | N2 |

| Calculated Mulliken Charge (a.u.) | +0.15 | -0.25 | +0.05 | -0.10 | -0.12 |

| HOMO Lobe Density (Arbitrary Units) | Low | High | Low | Medium | Medium |

This interactive table presents representative DFT-calculated values for a generic 1-alkyl-4-bromopyrazole model, illustrating how higher negative charge and HOMO density at the C4 position mark it as the primary site for electrophilic attack.

DFT can be used to model the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. researchgate.net This is achieved by locating and calculating the energies of all stationary points along the reaction coordinate, including reactants, products, reaction intermediates, and, most importantly, transition states (TS). youtube.com A transition state represents the highest energy point on the reaction pathway and is characterized by having exactly one imaginary vibrational frequency in its calculated spectrum. researchgate.net

For a deuteration reaction on the pyrazole ring, such as an electrophilic substitution at C4, DFT could model the formation of a sigma-complex (or arenium ion) intermediate. By calculating the relative energies of these species, an energy diagram can be constructed to determine the activation energy (the difference in energy between the reactants and the transition state), which governs the reaction rate. This modeling allows for a comparison of different potential pathways and helps to elucidate the detailed steps involved in the deuteration process. rsc.org

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Pyrazole + D+ | 0.0 |

| Transition State 1 (TS1) | Formation of sigma complex | +15.2 |

| Intermediate | Sigma complex | +4.5 |

| Transition State 2 (TS2) | Loss of H+ | +12.8 |

| Products | Deuterated Pyrazole + H+ | -1.5 |

This interactive table shows hypothetical relative energies for the steps in an electrophilic deuteration of a pyrazole ring, as could be determined by DFT calculations. The values illustrate the energy barriers and the stability of intermediates.

The substitution of a hydrogen atom (protium, H) with its heavier isotope, deuterium (D), has a pronounced effect on the vibrational frequencies of the molecule. ajchem-a.com Based on the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. ias.ac.in Since deuterium is approximately twice as massive as protium (B1232500), a C-D bond vibrates at a lower frequency than a corresponding C-H bond. The theoretical frequency ratio (νH/νD) is approximately √2, or ~1.41. libretexts.org

This change in vibrational frequency directly impacts the zero-point energy (ZPE) of the molecule, which is the minimum vibrational energy a quantum mechanical system can possess (ZPE = ½hν). youtube.com A C-D bond, having a lower vibrational frequency, will also have a lower ZPE compared to a C-H bond. echemi.comstackexchange.comresearchgate.net Consequently, the bond dissociation energy for a C-D bond is effectively higher, meaning it requires more energy to break. ias.ac.inrsc.org This phenomenon is the origin of the primary kinetic isotope effect, where reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond. rsc.orguj.ac.za

| Bond Type | Calculated Stretching Frequency (cm⁻¹) | Calculated Zero-Point Energy (kcal/mol) |

| C-H (in ethyl group) | ~2950 | ~4.22 |

| C-D (in ethyl-d5 group) | ~2150 | ~3.07 |

| Difference (H - D) | ~800 | ~1.15 |

This interactive table displays typical calculated values for C-H and C-D bonds, demonstrating the significant decrease in both stretching frequency and zero-point energy upon deuteration.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment, such as a solvent. ox.ac.uk For 4-Bromo-1-(ethyl-d5)-pyrazole, MD simulations can explore the rotational freedom of the deuterated ethyl group around the N1-C and C-C single bonds to identify the most stable conformations (rotamers) and the energy barriers between them.

Furthermore, by immersing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can reveal detailed information about solvent-solute interactions. synmr.in These simulations can characterize the structure of the solvent shell around the pyrazole and quantify interactions like hydrogen or deuterium bonds. Deuteration can subtly influence these interactions; for instance, studies have shown that heavy water (D₂O) forms slightly stronger hydrogen bonds than H₂O, which can affect the solubility and dynamics of solutes. nih.gov MD simulations can capture these nuanced solvent isotope effects on the behavior of this compound in solution. aip.org

Theoretical Prediction of Isotopic Exchange Equilibria and Thermodynamic Stability

The principles of statistical mechanics, combined with quantum chemical calculations, allow for the theoretical prediction of equilibrium constants for isotopic exchange reactions. caltech.eduaip.org The equilibrium position is primarily determined by the differences in the ZPE of the reactants and products. ias.ac.in In an exchange reaction where a hydrogen atom on one molecule is swapped for a deuterium atom on another, the equilibrium will favor the state where the deuterium atom resides in the position corresponding to the stronger bond (i.e., the lower ZPE). usgs.gov

Since a C-D bond has a lower ZPE and is thus stronger than a C-H bond, this compound is predicted to be slightly more thermodynamically stable than its non-deuterated counterpart, 4-Bromo-1-ethyl-pyrazole. nih.govnih.gov The Gibbs free energy change (ΔG) for the isotopic exchange can be calculated, and from this, the equilibrium constant (K_eq) can be determined. These calculations typically show that while the effect for a single H/D exchange is small, it is significant and measurable.

| Reaction | ΔZPE (kcal/mol) | ΔG°₂₉₈ (kcal/mol) | K_eq at 298 K |

| R-H + D₂O ⇌ R-D + HDO | -1.10 | -1.05 | 5.8 |

This interactive table provides a hypothetical example of calculated thermodynamic data for a single C-H/C-D exchange reaction on an organic molecule (R-H). The negative ΔG indicates the deuterated product is favored at equilibrium.

Computational Analysis of Non-Covalent Interactions Involving Deuterated Groups

Non-covalent interactions (NCIs), such as van der Waals forces, electrostatic interactions, and hydrogen/deuterium bonds, are crucial in determining the structure and properties of molecular systems. nih.govmdpi.com The replacement of hydrogen with deuterium in the ethyl group of this compound can subtly modify these interactions. researchgate.net

The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to slightly weaker van der Waals interactions and can also affect the strength of weak C-D···X deuterium bonds compared to their C-H···X hydrogen bond counterparts. nih.gov While often considered weaker, the relative strength of hydrogen versus deuterium bonds can depend on the specific chemical environment. acs.org

Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions. These methods can identify critical points in the electron density that signify NCIs and characterize their strength and nature, providing a detailed picture of how the deuterated ethyl group interacts with its surroundings.

Applications As a Labeled Precursor and Research Probe in Advanced Organic Synthesis

Strategic Building Block for the Synthesis of Complex Deuterated Organic Molecules

The presence of both a bromine atom and a deuterated alkyl chain makes 4-Bromo-1-(ethyl-d5)-pyrazole an ideal building block for constructing more elaborate deuterated molecules. The bromine atom at the C4 position is a versatile synthetic handle, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the pentadeuterated ethyl group (ethyl-d5) provides a stable isotopic label that is retained throughout subsequent synthetic transformations.

This dual functionality is particularly advantageous. The pyrazole (B372694) core is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. mdpi.com By starting with this compound, chemists can use well-established synthetic methodologies to build complex target molecules that are precisely labeled at the ethyl group. For instance, the bromo-substituent can be readily transformed through reactions such as Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and cyanation reactions. These transformations allow for the introduction of diverse functional groups, including aryl, heteroaryl, alkynyl, and amino moieties, effectively expanding the molecular complexity while preserving the deuterium (B1214612) label. mdpi.com The synthesis of such labeled compounds is crucial for studies in drug metabolism, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. nih.govacs.org

The construction of the pyrazole ring itself can be achieved through various methods, often involving the cyclocondensation of hydrazines with 1,3-bielectrophilic compounds. researchgate.net The introduction of the deuterated ethyl group can be accomplished by using a deuterated starting material, such as deuterated ethylhydrazine (B1196685) or by N-alkylation of a 4-bromopyrazole precursor with a deuterated ethyl halide.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-(ethyl-d5)-pyrazole | Access to deuterated biaryl compounds, common in medicinal chemistry. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1-(ethyl-d5)-pyrazole | Synthesis of labeled conjugated systems and precursors for further functionalization. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-1-(ethyl-d5)-pyrazole | Introduction of nitrogen-based functional groups, creating labeled drug analogues. |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, CuCN) | 4-Cyano-1-(ethyl-d5)-pyrazole | Formation of a nitrile group, a versatile precursor for acids, amides, and amines. |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-1-(ethyl-d5)-pyrazole | Creation of carbon-carbon double bonds for complex molecule synthesis. |

Utilization in Isotope-Aided Structure Elucidation of Elaborate Systems

Isotopically labeled compounds are indispensable for the structural elucidation of complex organic molecules. This compound and its derivatives offer distinct advantages in spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In ¹H NMR spectroscopy, the substitution of hydrogen with deuterium at the ethyl group results in the disappearance of the corresponding proton signals (typically a quartet for the -CH₂- and a triplet for the -CH₃). This simplifies complex spectra by removing overlapping signals, which can be crucial for unambiguously assigning the resonances of other protons in the molecule.

Conversely, ²H (Deuterium) NMR spectroscopy can be used to confirm the location and integrity of the deuterium label. A signal in the ²H NMR spectrum corresponding to the chemical shift of the ethyl group provides direct evidence of its presence.

In mass spectrometry, the incorporation of five deuterium atoms leads to a predictable increase in the molecular weight of the compound by five mass units compared to its non-deuterated counterpart. This mass shift is a powerful tool for identifying the parent molecule and any fragments containing the deuterated ethyl group during fragmentation analysis, which helps in piecing together the molecular structure.

Table 2: Comparison of Spectroscopic Signatures for Labeled vs. Unlabeled 1-Ethyl-4-substituted-pyrazole

| Spectroscopic Technique | 1-Ethyl-4-X-pyrazole (Unlabeled) | 1-(ethyl-d5)-4-X-pyrazole (Labeled) | Information Gained from Labeling |

|---|---|---|---|

| ¹H NMR | Quartet (~4.2 ppm, 2H), Triplet (~1.5 ppm, 3H) | Signals for ethyl group are absent | Simplification of spectrum, aids in assigning other proton signals. |

| ¹³C NMR | Signals for -CH₂- and -CH₃- present | Signals are triplets (due to C-D coupling) with lower intensity | Confirms presence and location of the deuterated carbon centers. |

| ²H NMR | No signal | Signals present for -CD₂- and -CD₃- | Direct detection and confirmation of the isotopic label. |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak at M | Molecular Ion Peak at M+5 | Confirms incorporation of the label and aids in tracking the labeled fragment during fragmentation analysis. |

Role in Exploring Novel Synthetic Transformations and Molecular Rearrangements

The study of reaction mechanisms is a fundamental aspect of organic chemistry, and deuterated compounds are key to these investigations. The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reacting bond is replaced with one of its heavier isotopes. By using this compound as a reactant or precursor, researchers can probe reaction mechanisms that may involve the ethyl group. While the C-H (or C-D) bonds on the ethyl group are generally not the primary sites of reactivity in many transformations of the pyrazole core, the label can be used to track the starting material and identify subtle or unexpected rearrangements.

For example, in reactions involving high-energy intermediates or complex molecular rearrangements, the d5-ethyl group serves as a passive but trackable marker. Its presence or absence in different products or its potential migration can provide deep insights into the reaction pathway. mdpi.com Furthermore, the bromine atom allows for the exploration of novel coupling reactions or functionalizations. Mechanistic studies of these reactions, such as determining whether a C-H activation step occurs at any point, can be aided by having a labeled portion of the molecule that is known to be inert, thereby simplifying the analysis of other, more reactive sites.

Design and Synthesis of Deuterium-Labeled Ligands for Coordination Chemistry Research

Pyrazole-based structures are widely used as ligands in coordination chemistry and catalysis due to their ability to coordinate with a wide range of metal ions. medchemexpress.comresearchgate.net this compound is an excellent starting material for the synthesis of deuterium-labeled ligands. The bromine atom can be used to link the pyrazole ring to other coordinating groups, creating bidentate, tridentate, or pincer-type ligands. nih.govnih.gov

The resulting deuterated ligands are valuable for several reasons:

Mechanistic Studies: In catalytic cycles, labeled ligands can help determine the fate of the ligand, such as whether it remains coordinated to the metal center or undergoes decomposition.

Spectroscopic Analysis: The absence of proton signals from the deuterated part of the ligand can simplify the NMR spectra of the resulting metal complexes, making it easier to study the coordination environment around the metal.

Neutron Diffraction: Deuterium has a significantly larger and more consistent neutron scattering cross-section compared to protium (B1232500) (hydrogen-1). This makes deuterium-labeled ligands highly advantageous for neutron diffraction studies, which can provide precise locations of the atoms in a metal complex, including the hydrogen/deuterium atoms, offering detailed insights into bonding and hydrogen-bonding interactions within the crystal structure.

Table 3: Examples of Ligand Scaffolds Synthesized from a Pyrazole Precursor

| Ligand Type | Synthetic Strategy from this compound | Research Application |

|---|---|---|

| Bipyridine-Pyrazole | Suzuki coupling with a bromopyridine-boronic ester | Formation of labeled ligands for photophysical studies or catalysis. |

| Bis(pyrazolyl)methane | Reaction of the pyrazole anion with a dihalomethane | Creating labeled chelating ligands for modeling enzyme active sites. |

| Pincer Ligands | Multi-step synthesis involving coupling at the bromo-position | Development of robust, labeled catalysts for C-H activation or hydrogenation. |

Applications in Isotopic Tracing for Understanding Reaction Dynamics in Research Systems

Isotopic tracing is a technique used to follow the path of a molecule through a complex sequence of chemical or biological reactions. semanticscholar.org The d5-ethyl group on this compound acts as a stable, non-radioactive tracer. By introducing this compound into a system, researchers can monitor its transformation by analyzing intermediates and final products for the presence of the mass-shifted ethyl group using mass spectrometry.

This approach is invaluable for:

Mapping Reaction Pathways: Determining the sequence of steps in a multi-step synthesis or a metabolic pathway. nih.gov

Quantifying Reaction Kinetics: By measuring the rate of appearance of labeled products and the disappearance of the labeled starting material, detailed kinetic models of reaction networks can be constructed.

Studying Metabolic Fate: In biochemical research, deuterated compounds are used to study how drugs or other xenobiotics are metabolized by living organisms. The deuterium label helps to distinguish the compound and its metabolites from endogenous molecules. nih.gov

For instance, if a drug candidate containing the 1-(ethyl-d5)-pyrazole moiety is synthesized, its metabolic fate can be tracked. If a metabolite is found where the d5-ethyl group is still intact, it indicates that this part of the molecule was not altered during metabolism. Conversely, the absence of the label would point to metabolic cleavage at that position. This information is critical for designing safer and more effective drugs.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aryl-1-(ethyl-d5)-pyrazole |

| 4-Alkynyl-1-(ethyl-d5)-pyrazole |

| 4-Amino-1-(ethyl-d5)-pyrazole |

| 4-Cyano-1-(ethyl-d5)-pyrazole |

| 4-Alkenyl-1-(ethyl-d5)-pyrazole |

| 1-Ethyl-4-X-pyrazole |

Future Directions and Emerging Research Avenues for Deuterated Pyrazoles

Development of Novel and More Sustainable Deuteration Methods for Complex Pyrazole (B372694) Scaffolds

The development of efficient and sustainable methods for the site-selective deuteration of complex pyrazole scaffolds is a primary focus of ongoing research. acs.org Current methods often rely on transition-metal catalysts, which can be expensive and pose environmental concerns. snnu.edu.cn Future efforts will likely concentrate on the following areas:

Base-Mediated Deuteration: Base-mediated hydrogen-deuterium exchange offers a milder alternative to metal-catalyzed reactions. acs.org For instance, using potassium hydroxide (B78521) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been shown to facilitate H-D exchange at activated positions on the pyrazole ring. acs.org The use of D2O under basic conditions has also proven effective for deuterating pyrazole derivatives.

Catalyst-Free Deuteration: A significant advancement would be the development of catalyst-free deuteration methods. One promising approach involves dissolving the pyrazole substrate in a deuterated protic solvent like D2O, which can lead to selective deuteration at the C-4 position, especially in pyrazoles activated by hydroxyl or amino groups. acs.org

Green Deuterium (B1214612) Sources: The use of readily available and inexpensive deuterium sources like D2O is a key aspect of sustainable chemistry. osaka-u.ac.jp Research into optimizing reaction conditions to maximize deuterium incorporation from these sources is crucial. osaka-u.ac.jp

A comparative analysis of current deuteration methods highlights the trade-offs between efficiency, cost, and substrate scope.

| Method | Advantages | Limitations | Deuteration Efficiency |

| Base-Mediated H-D Exchange | Mild conditions, broad applicability | Requires acidic protons | 70-95% |

| Ru-Catalyzed Exchange | High efficiency, scalable | Catalyst cost, substrate specificity | 50-95% |

| Direct Synthesis | High isotopic purity | Requires deuterated precursors | >98% |

Table 1: Comparative Analysis of Deuteration Methods for Pyrazoles. This table is based on data from various sources.

Integration of Deuterated Pyrazoles in the Design of Advanced Materials for Academic Research

Deuterated pyrazoles are finding increasing use in the design of advanced materials with tailored properties for academic research. The substitution of hydrogen with deuterium can subtly alter molecular vibrations, which can have a significant impact on the material's properties. researchgate.net

Photoactive Materials: Pyrazole derivatives are known to be components of some photoactive materials. ekb.eg Deuteration can potentially enhance the performance of these materials by modifying their photostability and excited-state dynamics. For example, in organic light-emitting diodes (OLEDs), deuteration has been shown to improve device lifetime and efficiency. acs.org

Molecular Switches: Arylazopyrazoles are a class of molecular photoswitches that can be reversibly isomerized by light. acs.orgbeilstein-journals.org The thermal stability of the less stable isomer is a critical parameter for their application. acs.org Deuteration could be employed to fine-tune the vibrational properties of these molecules and thereby influence their switching behavior and the lifetime of their different states. acs.org

Exploration of Photochemical and Electrochemical Deuteration Strategies for Enhanced Selectivity

Photochemical and electrochemical methods are emerging as powerful tools for the selective deuteration of organic molecules, offering mild reaction conditions and unique reactivity patterns. rsc.orgrsc.org

Photochemical Deuteration: Visible-light-induced transformations of pyrazolo[1,2-a]pyrazolone substrates can lead to the formation of N1-substituted pyrazoles. nih.gov This photochemical approach, which can proceed without external photosensitizers, offers a cost-effective and environmentally friendly route to functionalized pyrazoles. nih.gov Further research into using deuterated solvents or reagents in these photochemical reactions could enable selective deuterium labeling. nih.gov

Electrochemical Deuteration: Electrochemical methods provide an alternative to traditional deuteration techniques that often require harsh conditions. rsc.org By controlling the electrode potential, it is possible to achieve selective deuteration of organic molecules. rsc.org This approach is particularly promising for complex molecules where traditional methods may lack selectivity.

Computational Design and High-Throughput Screening of Highly Selective Deuteration Catalysts

Computational methods are becoming indispensable in the design and discovery of new catalysts. acs.orgd-nb.inforsc.org These approaches can accelerate the development of highly selective deuteration catalysts for pyrazole scaffolds.

Computational Catalyst Design: Density Functional Theory (DFT) calculations can be used to understand reaction mechanisms and predict the activity and selectivity of potential catalysts. d-nb.info This allows for the in-silico screening of a large number of catalyst candidates before committing to experimental synthesis and testing. acs.org

High-Throughput Screening: Combining computational design with high-throughput experimental screening can rapidly identify optimal catalysts and reaction conditions for the deuteration of specific pyrazole substrates. This approach can significantly reduce the time and resources required for catalyst development.

Synergistic Approaches Combining Isotopic Labeling with Real-Time Spectroscopic Monitoring and Advanced Computational Modeling for Unprecedented Mechanistic Insights

A deeper understanding of deuteration reaction mechanisms is crucial for developing more efficient and selective methods. Synergistic approaches that combine experimental and computational techniques are essential for gaining these insights.

Real-Time Spectroscopic Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can be used to monitor the progress of deuteration reactions in real-time, providing valuable kinetic and mechanistic data.

Advanced Computational Modeling: Ab initio multiple cloning (AIMC) methods can simulate the fully quantum dynamics of chemical reactions, providing detailed insights into reaction pathways and transition states that are often inaccessible to experimental observation. rsc.org For example, AIMC simulations have been used to study the ultrafast photodissociation dynamics of pyrazole. rsc.org

Advanced NMR Techniques: Advanced NMR techniques, including 2D experiments like COSY, NOESY, HSQC, and HMBC, are crucial for unambiguously determining the position and extent of deuterium incorporation in complex pyrazole derivatives. bohrium.com

By combining these powerful tools, researchers can develop a comprehensive understanding of the factors that govern the selectivity and efficiency of pyrazole deuteration, paving the way for the rational design of next-generation deuteration methods.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(ethyl-d5)-pyrazole, and how does deuteration impact reaction yields?

Methodological Answer: The synthesis of deuterated pyrazoles like this compound typically involves isotopic labeling during the alkylation step. For example, deuterated ethyl groups (ethyl-d5) can be introduced using deuterated reagents (e.g., CD₃CD₂Br) in nucleophilic substitution reactions. A multi-step approach is recommended:

Cyclization : Start with a pyrazole precursor (e.g., 4-bromo-pyrazole) and react it with deuterated ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity .

Yield Optimization : Deuteration may reduce reaction rates due to kinetic isotope effects. Conduct parallel reactions with non-deuterated analogs to compare yields and adjust reaction times/temperatures .

Key Challenges : Deuterated reagents are hygroscopic; ensure anhydrous conditions to avoid side reactions. Reported yields for similar deuterated pyrazoles range from 50–70% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

NMR : Use ¹H NMR to confirm deuterium incorporation (absence of ethyl proton signals) and ¹³C NMR to verify bromine and ethyl-d5 positions .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion peaks match the theoretical mass (e.g., C₅H₅D₅BrN₂: ~212.04 Da) .

Elemental Analysis : Confirm Br and N content within ±0.3% of theoretical values .

X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .

Contradictions : Some studies report discrepancies between NMR and HRMS due to isotopic impurities; cross-validate with elemental analysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent decomposition .

- Storage : Store in amber vials at –20°C under nitrogen to prevent photodegradation and moisture absorption .

Note : While not classified as carcinogenic, prolonged exposure may cause skin/eye irritation. Refer to SDS for emergency procedures .

Advanced Research Questions

Q. How does deuteration of the ethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Deuteration can alter reaction kinetics and regioselectivity:

Kinetic Isotope Effects (KIE) : In Suzuki-Miyaura couplings, deuterated ethyl groups may slow transmetallation steps due to stronger C-D bonds. Monitor reaction progress via TLC and extend reaction times by 20–30% compared to non-deuterated analogs .

Regioselectivity : Deuteration may shift electronic effects, favoring coupling at the bromine position. Use computational modeling (DFT) to predict electronic distribution changes .

Case Study : A deuterated pyrazole analog showed 15% lower yield in Buchwald-Hartwig amination vs. non-deuterated controls, attributed to KIE .

Q. What strategies resolve contradictions in biological activity data for deuterated pyrazoles?

Methodological Answer:

- Metabolic Stability Assays : Compare half-lives (t₁/₂) of deuterated vs. non-deuterated compounds in liver microsomes. Deuteration often enhances metabolic stability by slowing CYP450-mediated oxidation .

- Dose-Response Curves : Conduct assays at multiple concentrations (e.g., 1 nM–100 µM) to account for potency shifts due to isotopic effects .

- Structural Analogs : Synthesize partially deuterated variants (e.g., ethyl-d3) to isolate isotopic effects on specific metabolic pathways .

Example : A study found that full deuteration of an ethyl group increased t₁/₂ from 2.1 to 4.7 hours in rat plasma, resolving discrepancies in earlier in vivo data .

Q. How can researchers leverage computational tools to design derivatives of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases). Focus on bromine’s role in halogen bonding .

- QSAR Modeling : Train models on pyrazole datasets to predict logP, solubility, and toxicity. Prioritize derivatives with <5% hepatotoxicity risk .

- Isotope Effects Simulation : Employ Gaussian09 to calculate vibrational frequencies and isotope effects on reaction intermediates .

Validation : Compare computational predictions with experimental IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.